

Physical and chemical characteristics of Nilotinib-d3

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Nilotinib-d3

Introduction

Nilotinib-d3 is the deuterium-labeled version of Nilotinib, a potent and selective second-generation tyrosine kinase inhibitor.[1][2] Structurally related to imatinib, Nilotinib was specifically designed to target the ATP-binding site of the BCR-ABL kinase with higher affinity, overcoming resistance to previous treatments for Chronic Myeloid Leukemia (CML).[3][4][5] The incorporation of three deuterium atoms (d3) creates a stable, heavy-isotope-labeled analog primarily used as an internal standard in quantitative bioanalytical assays, such as mass spectrometry, for pharmacokinetic and metabolic studies.[1][2] Deuteration can potentially alter pharmacokinetic profiles, but the fundamental mechanism of action remains the same as the parent compound.[1] This guide provides a detailed overview of the core physical and chemical properties, analytical methodologies, and the biological mechanism of action for Nilotinib-d3.

Physical and Chemical Properties

The core physical and chemical characteristics of **Nilotinib-d3** are summarized below. These properties are crucial for its handling, formulation, and application in research settings.



Property	Value	Reference(s)
IUPAC Name	4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide	[6][7]
Synonyms	AMN 107-d3, Tasigna-d3, 4- Methyl-N-[3-(4-(methyl-d3)-1H- imidazol-1-yl)-5- (trifluoromethyl)phenyl]-3-[[4- (3-pyridinyl)-2- pyrimidinyl]amino]benzamide	[1][6][8]
CAS Number	1215678-43-5	[1][6][7]
Molecular Formula	C28H19D3F3N7O	[1]
Molecular Weight	532.53 g/mol	[6][7]
Exact Mass	532.20300 Da	[1]
Appearance	White to off-white powder (Inferred from Nilotinib HCI monohydrate)	[9][10]
Purity	>95% (HPLC)	[7]
Solubility	Soluble in DMSO (50 mg/ml for Nilotinib); Poorly soluble in ethanol and water. Aqueous solubility is pH-dependent for the non-deuterated form.[10] [11][12]	[10][11][12]
Storage Conditions	-20°C, desiccated, protected from light.	[7][11]
LogP	6.81280	[1]



Experimental Protocols Synthesis of Nilotinib-d3

The synthesis of Nilotinib and its analogs typically involves a multi-step process.[13][14] The final step generally involves an amide coupling reaction. For **Nilotinib-d3**, a deuterated starting material is used.

Exemplary Final Coupling Step:

- Acid Chloride Formation: The carboxylic acid precursor, 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid, is converted to its acid chloride. This can be achieved by reacting the acid with thionyl chloride (SOCl₂) in a suitable solvent like N-Methyl-pyrrolidone (NMP) at an elevated temperature (e.g., 60°C).
- Amine Precursor: The key aniline fragment, 3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which contains the deuterium label, is prepared separately.
- Coupling Reaction: The aniline precursor is coupled with the prepared acid chloride.
 Alternatively, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like acetonitrile (CH₃CN).[14]
- Purification: The final product, **Nilotinib-d3**, is purified from the reaction mixture. This is commonly achieved using flash chromatography on a silica gel column.[14]
- Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[14]

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for determining the purity and concentration of Nilotinib and its labeled analogs in bulk materials and pharmaceutical formulations.[15][16][17]

General Protocol:



- Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250mm x 4.6mm, 5µm particle size), and an autosampler.[17][18]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. For example, a gradient or isocratic elution with a mobile phase consisting of a buffer like 0.1% trifluoroacetic acid in water and an organic modifier like acetonitrile.[17] A common ratio is 65:35 (v/v) buffer to acetonitrile.[17]
- Flow Rate: A typical flow rate is 1.0 mL/min.[16][17]
- Column Temperature: Maintained at a constant temperature, for instance, 40°C.[17]
- Detection: UV detection is performed at a wavelength where the analyte shows significant absorbance, such as 260 nm.[17]
- Sample Preparation:
 - A stock solution of Nilotinib-d3 is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., mobile phase or a compatible organic solvent like methanol).[18]
 - Working standard solutions are prepared by diluting the stock solution to a range of concentrations (e.g., 5 to 50 μg/mL) to generate a calibration curve.[17]
 - Test samples are prepared by dissolving the bulk material or formulation in the mobile phase, sonicating to ensure complete dissolution, and filtering through a 0.45 μm membrane filter before injection.[15][18]
- Analysis: A fixed volume (e.g., 20 μL) of the standard and sample solutions is injected into
 the HPLC system.[17] The retention time and peak area are recorded. The concentration of
 Nilotinib-d3 in the sample is determined by comparing its peak area to the calibration curve
 generated from the standards.[15]

Mechanism of Action and Signaling Pathway

Nilotinib exerts its antineoplastic effects by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein, which is the hallmark of Philadelphia chromosome-positive Chronic Myeloid



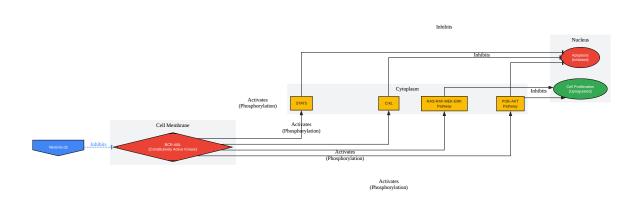




Leukemia (CML).[3][4] It binds with high affinity to the ATP-binding site of the ABL kinase domain, stabilizing the enzyme in its inactive conformation.[5] This action blocks the downstream signaling pathways that are constitutively activated by BCR-ABL, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[4] Nilotinib is also an inhibitor of other tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[3]

The diagram below illustrates the BCR-ABL signaling pathway and the inhibitory action of Nilotinib.





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Caption: Nilotinib-d3 inhibits the BCR-ABL kinase, blocking downstream pathways.

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